7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one
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Overview
Description
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, a propyl chain, and a tosyl group attached to a quinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as coumarins have been extensively investigated for their diverse biological activities . They are known for their superior thermal stability and outstanding optical properties .
Mode of Action
It is known that the compound’s structure, particularly the bridging position between the benzimidazole and coumarin moiety, significantly affects its uv-vis absorption and fluorescence emission properties .
Biochemical Pathways
Coumarin derivatives are widely used as fluorescent probes, nonlinear optical chromophores, laser dyes, fluorescent whiteners, and solar energy collectors . This suggests that they may interact with various biochemical pathways related to these functions.
Result of Action
The compound’s significant effect on uv-vis absorption and fluorescence emission properties suggests that it may interact with cellular components in a way that affects these properties .
Action Environment
The compound’s significant optical properties suggest that factors such as light exposure could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds .
Scientific Research Applications
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 7-(diethylamino)-3-carboxycoumarin
- 7-(diethylamino)-4-methyl-3,4-dihydrocoumarin
- 7-(diethylamino)-3-formylcoumarin .
Uniqueness
What sets 7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the fluoro and tosyl groups, in particular, enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-5-12-26-15-22(30(28,29)17-10-8-16(4)9-11-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-11,13-15H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKOSGSMMBVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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